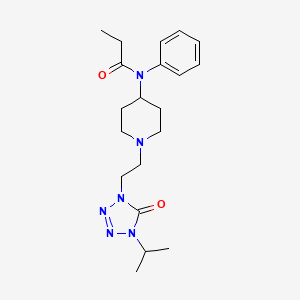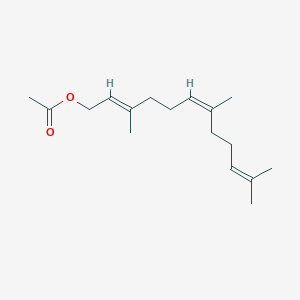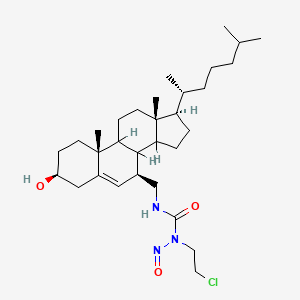
Urea, N-(2-chloroethyl)-N'-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” is a complex organic compound that features a urea backbone with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and a cholesterol derivative.
Formation of Urea Derivative: The 2-chloroethylamine is reacted with a urea derivative under controlled conditions to form the intermediate compound.
Introduction of Cholesterol Moiety: The cholesterol derivative is then introduced to the intermediate compound through a series of reactions, including esterification and reduction.
Nitrosation: The final step involves the nitrosation of the compound to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the cholesterol moiety.
Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can yield amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it can be used to study the effects of nitroso compounds on cellular processes.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of “Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cholesterol moiety may facilitate the compound’s incorporation into cell membranes, affecting membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
Urea, N-(2-chloroethyl)-N’-nitroso-: Lacks the cholesterol moiety.
Cholesterol derivatives: Compounds with similar cholesterol structures but different functional groups.
Uniqueness
The unique combination of a urea backbone, chloroethyl group, nitroso group, and cholesterol moiety makes this compound distinct. This combination allows for diverse chemical reactivity and potential biological activity.
Conclusion
“Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” is a multifaceted compound with potential applications in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.
特性
CAS番号 |
164120-29-0 |
|---|---|
分子式 |
C31H52ClN3O3 |
分子量 |
550.2 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C31H52ClN3O3/c1-20(2)7-6-8-21(3)25-9-10-26-28-22(19-33-29(37)35(34-38)16-15-32)17-23-18-24(36)11-13-30(23,4)27(28)12-14-31(25,26)5/h17,20-22,24-28,36H,6-16,18-19H2,1-5H3,(H,33,37)/t21-,22-,24+,25-,26?,27?,28?,30+,31-/m1/s1 |
InChIキー |
CUJNUGZLQFCYEJ-CUQUTVJNSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CNC(=O)N(CCCl)N=O)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CNC(=O)N(CCCl)N=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


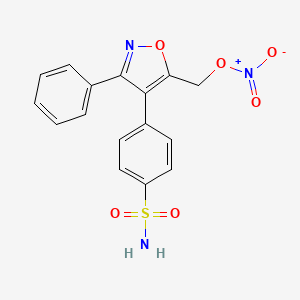
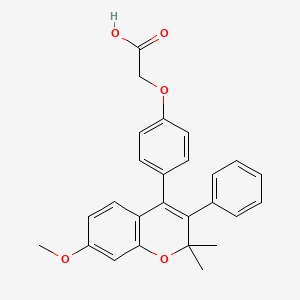
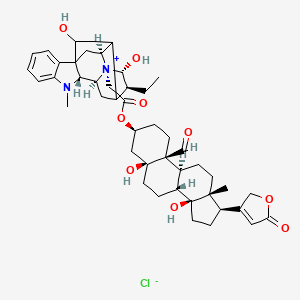
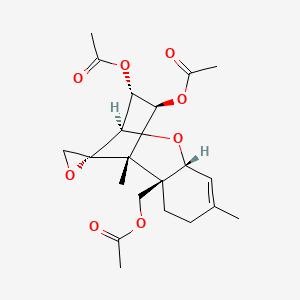
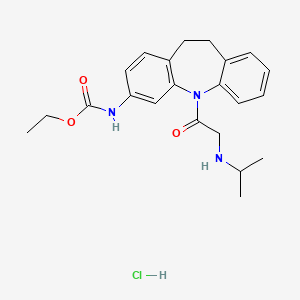
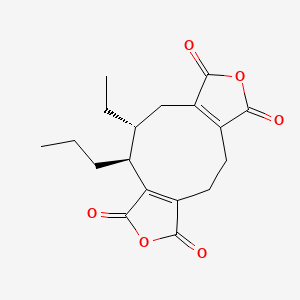
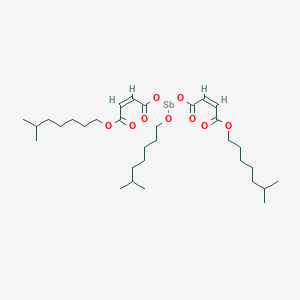
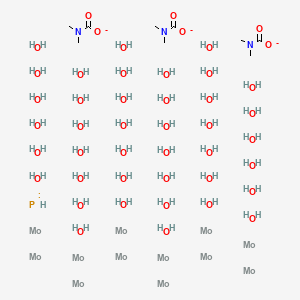
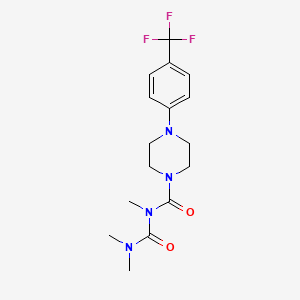
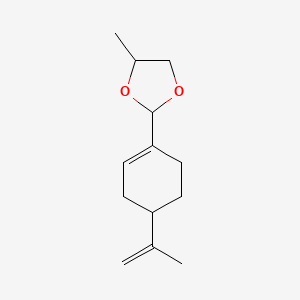
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)
